

Application Notes: Synthesis of Quinazolinones Using 2-Amino-N-methylbenzamide

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Compound of Interest		
Compound Name:	2-Amino-N-methylbenzamide	
Cat. No.:	B138342	Get Quote

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] Derivatives of quinazolinone exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[3][4] The synthesis of the quinazolinone scaffold is a key objective in medicinal chemistry and drug development. **2-Amino-N-methylbenzamide** is a versatile and readily available starting material for the efficient construction of 2,3-disubstituted quinazolin-4(3H)-ones, where the N-methyl group becomes the substituent at the 3-position of the final heterocyclic ring.

Synthetic Strategies

Several synthetic methodologies have been developed to construct the quinazolinone ring from 2-aminobenzamides. These strategies often involve the condensation of the 2-aminobenzamide with a suitable electrophile that provides the carbon atom at the 2-position of the quinazolinone core. Common approaches utilizing **2-Amino-N-methylbenzamide** include:

- Condensation with Aldehydes and Ketones: This is one of the most direct methods, often catalyzed by Brønsted or Lewis acids, or transition metals.[5][6] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization.
- Metal-Catalyzed Couplings: Transition metals like copper, palladium, and ruthenium catalyze
 the coupling of 2-aminobenzamides with various partners such as alcohols, amines, or aryl



halides to form the quinazolinone structure.[3][7][8] For instance, ruthenium-catalyzed deaminative coupling with amines provides an efficient route to quinazolinones.[3][7]

- One-Pot, Multi-Component Reactions: To improve efficiency and atom economy, one-pot syntheses have been developed. A notable example involves a DMAP-catalyzed reaction where **2-amino-N-methylbenzamide** reacts with di-tert-butyl dicarbonate ((Boc)₂O), which acts as the carbonyl donor to form quinazoline-2,4-diones.[9]
- Oxidative Cyclization: In some protocols, an oxidative step is required to form the final aromatic quinazolinone ring from a dihydroquinazoline intermediate. Oxidants like molecular iodine, hydrogen peroxide (H₂O₂), or even atmospheric oxygen are used.[6][10]

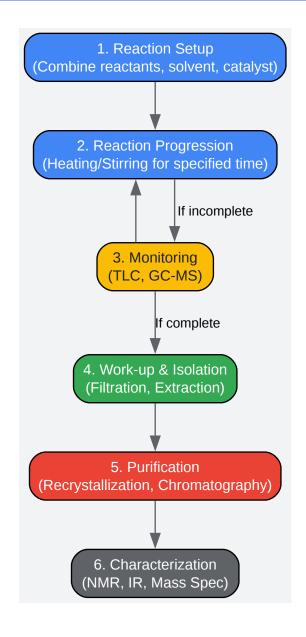
These varied methods allow for the synthesis of a diverse library of quinazolinone derivatives by simply changing the reaction partner or catalyst system, making **2-Amino-N-methylbenzamide** a valuable precursor in drug discovery.

Synthetic Pathways and Workflows

The synthesis of quinazolinones from **2-Amino-N-methylbenzamide** can be visualized through the following reaction pathway and experimental workflow.

Caption: General reaction pathway for quinazolinone synthesis.





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Caption: General experimental workflow for synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of quinazolinone derivatives from **2-Amino-N-methylbenzamide**. Specific amounts, temperatures, and times should be adjusted based on the specific substrates and desired products as detailed in the subsequent data table.

Protocol 1: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones[9]

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This protocol describes a metal-free, one-pot synthesis using (Boc)₂O as a carbonyl source.[9]

- Reaction Setup: To a solution of 2-amino-N-methylbenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
- Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, filter the reaction mixture.
- Purification: Wash the obtained solid with acetonitrile (3 mL) and dry to yield the desired quinazoline-2,4-dione product. Further purification via column chromatography is typically not required for this procedure.[9]

Protocol 2: Transition-Metal-Free Condensation with Amides[11]

This protocol details the synthesis of 2,3-disubstituted quinazolin-4-ones via a Cs₂CO₃-promoted S_nAr reaction followed by cyclization. While the example starts with an ofluorobenzamide, the cyclization of the intermediate is relevant. The intermediate, 2-Benzamido-N-methylbenzamide, can be cyclized to form the quinazolinone.[11]

- Reaction Setup: In a reaction vessel, combine the 2-acylamino-N-methylbenzamide intermediate (e.g., 2-Benzamido-N-methylbenzamide) (1.0 mmol) and cesium carbonate (Cs₂CO₃, 2.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL).
- Reaction Progression: Heat the mixture to 120 °C and stir for the time required for the reaction to complete (typically several hours).
- Monitoring: Monitor the disappearance of the starting material by TLC.
- Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on



silica gel to afford the pure quinazolinone.

Quantitative Data Summary

The following table summarizes various synthetic routes for producing quinazolinone derivatives starting from **2-Amino-N-methylbenzamide** and related precursors.



Entry	Reacta nt 2	Cataly st/Rea gent	Solven t	Temp (°C)	Time (h)	Produ ct	Yield (%)	Ref.
1	Di-tert- butyl dicarbo nate	DMAP	CH₃CN	RT	12	3- Methylq uinazoli ne- 2,4(1H, 3H)- dione	95	[9]
2	Benza mide	Cs ₂ CO ₃	DMSO	120	12	3- Methyl- 2- phenylq uinazoli n- 4(3H)- one	91	[11]
3	4- Methox ybenza mide	Cs ₂ CO ₃	DMSO	120	12	2-(4- Methox yphenyl)-3- methylq uinazoli n- 4(3H)- one	88	[11]
4	2- Iodoben zamide	Cs ₂ CO ₃	DMSO	120	12	2-(2- lodophe nyl)-3- methylq uinazoli n- 4(3H)- one	68	[11]



5	Acetami de	Cs2CO3	DMSO	120	12	2,3- Dimeth ylquina zolin- 4(3H)- one	85	[11]
6	o-Tolyl Amide	CS2CO3	DMSO	120	12	2- Methyl- 3-(o- tolyl)qui nazolin- 4(3H)- one (Metha qualone)	67	[11]

Note: Entries 2-6 proceed via an intermediate formed from 2-fluoro-N-methylbenzamide and the corresponding amide, which is then cyclized. The yields reflect the overall process.[11] Methaqualone is a known drug that acts on the central nervous system.[12]

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